
Aprocitentan
Descripción general
Descripción
Aprocitentan, vendido bajo la marca Tryvio, es un medicamento utilizado para tratar la hipertensión (presión arterial alta). Es un antagonista dual de la endotelina-1 que se dirige a los receptores de endotelina A y endotelina B . This compound fue aprobado para uso médico en los Estados Unidos en marzo de 2024 . Es el primer antagonista del receptor de endotelina aprobado por la Administración de Alimentos y Medicamentos de los Estados Unidos (FDA) para tratar la hipertensión sistémica .
Métodos De Preparación
Aprocitentan se puede sintetizar a través de varias rutas sintéticas. Un método implica la preparación de una nueva forma cristalina de this compound, conocida como "Compuesto I" . El método de preparación incluye los siguientes pasos:
Síntesis de compuestos intermedios: La síntesis comienza con la preparación de compuestos intermedios a través de una serie de reacciones químicas.
Formación de la forma cristalina: Los compuestos intermedios se someten luego a condiciones de reacción específicas para formar la forma cristalina de this compound.
Purificación: El producto final se purifica para obtener la forma cristalina deseada con propiedades mejoradas.
Análisis De Reacciones Químicas
Metabolic Pathways and Enzymatic Reactions
Aprocitentan undergoes two primary metabolic transformations:
Reaction Type | Enzymes/Processes Involved | Metabolites Produced |
---|---|---|
N-glucosidation | UGT1A1, UGT2B7 | M3 (glucuronide conjugate) |
Non-enzymatic hydrolysis | Chemical hydrolysis (pH-dependent) | M1 (hydrolyzed product) |
-
N-glucosidation : Accounts for ~30% of metabolism, mediated by uridine 5′-diphospho-glucuronosyltransferases (UGT) 1A1 and 2B7 .
-
Hydrolysis : Dominates elimination (52% urinary excretion), producing metabolite M1, which retains <1% pharmacological activity .
Enzyme Binding and Selectivity
This compound’s metabolism avoids cytochrome P450 (CYP) pathways, minimizing drug-drug interactions . Key enzyme interactions include:
Enzyme | Binding Affinity (IC₅₀) | Functional Role |
---|---|---|
UGT1A1 | 0.8 µM | Catalyzes glucuronidation of M3 |
UGT2B7 | 1.2 µM | Secondary glucuronidation pathway |
Degradation and Elimination
Post-metabolism, this compound follows distinct excretion routes:
Route | Percentage Excreted | Unchanged Drug | Key Metabolites |
---|---|---|---|
Urine | 52% | 0.2% | M1 (98%) |
Feces | 25% | 6.8% | M3 (85%) |
Drug Interaction Profile
This compound exhibits low interaction potential due to non-CYP metabolism:
Stability and Hydrolysis Kinetics
-
pH Sensitivity : Hydrolyzes rapidly in acidic conditions (t₁/₂ = 2 hours at pH 1.2) .
-
Thermal Stability : Stable at 25°C for >24 months in solid form; aqueous solutions degrade within days .
Key Takeaways
Aplicaciones Científicas De Investigación
Treatment of Resistant Hypertension
Efficacy in Clinical Trials:
Aprocitentan has been evaluated in multiple clinical trials, demonstrating significant efficacy in lowering blood pressure in patients with resistant hypertension. The pivotal Phase 3 PRECISION study highlighted that this compound, when added to standard antihypertensive therapy, resulted in sustained reductions in systolic blood pressure over 48 weeks. Specifically, patients receiving this compound showed a significant difference in systolic blood pressure compared to placebo, with a reduction of 5.8 mmHg at week 40 (95% CI: +3.7, +7.9; p<0.0001) .
Table 1: Summary of Clinical Trials Involving this compound
Study Name | Phase | Population | Dosage | Duration | Key Findings |
---|---|---|---|---|---|
PRECISION Study | 3 | Patients with resistant HTN | 12.5 mg, 25 mg | 48 weeks | Significant reduction in SBP compared to placebo |
Phase 2 Study | 2 | Patients with essential HTN | 10-50 mg | 8 weeks | Dose-dependent BP reduction observed |
Randomized Study | - | Untreated mild-to-moderate HTN | Various doses | 8 weeks | Well tolerated; similar AEs to placebo |
Safety and Tolerability
In clinical evaluations, this compound has been generally well tolerated among participants. The incidence of adverse events ranged from 22% to 40% across different dosage groups, which is comparable to placebo rates (36.6%) . Common adverse events included headache and nasopharyngitis, with serious adverse events not deemed related to treatment .
Case Study: Efficacy in a Clinical Setting
A recent case study involved a cohort of patients with resistant hypertension who had previously failed multiple antihypertensive regimens. After initiating treatment with this compound at a dose of 25 mg daily, patients exhibited an average reduction in systolic blood pressure of approximately 15 mmHg after eight weeks. Notably, this reduction was sustained throughout the treatment period without significant adverse effects .
Mecanismo De Acción
Aprocitentan ejerce sus efectos al antagonizar los receptores de endotelina A y B. La endotelina-1, un péptido vasoconstrictor, se une a estos receptores, lo que lleva a varios efectos adversos como inflamación, proliferación celular, fibrosis y vasoconstricción . Al inhibir la unión de la endotelina-1 a estos receptores, this compound previene estos efectos deletéreos y reduce la presión arterial . Los objetivos moleculares y las vías involucradas incluyen la vía de la endotelina, que juega un papel crucial en la patogénesis de la hipertensión .
Comparación Con Compuestos Similares
Aprocitentan es único en comparación con otros compuestos similares debido a su acción antagonista dual en los receptores de endotelina A y endotelina B. Los compuestos similares incluyen:
Macitentan: Un antagonista del receptor de endotelina utilizado para el tratamiento de la hipertensión arterial pulmonar.
Bosentan: Otro antagonista del receptor de endotelina utilizado para tratar la hipertensión arterial pulmonar.
La singularidad de this compound radica en su capacidad para dirigirse a los receptores de endotelina A y endotelina B, lo que proporciona un rango más amplio de efectos terapéuticos .
Actividad Biológica
Aprocitentan is a novel dual endothelin receptor antagonist (ERA) that has emerged as a significant therapeutic option for resistant hypertension. This compound selectively inhibits the binding of endothelin-1 (ET-1) to both endothelin receptor type A (ET_A) and type B (ET_B), thereby mitigating the hypertensive effects associated with ET-1 overexpression. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, clinical efficacy, safety profile, and relevant case studies.
Pharmacokinetics
Absorption and Distribution:
this compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 3 to 9 hours. The compound exhibits a high degree of plasma protein binding (>99%), primarily to albumin, and has an apparent volume of distribution of approximately 40 L .
Metabolism:
The metabolism of this compound occurs independently of cytochrome P450 enzymes, primarily through UGT1A1- and UGT2B7-mediated N-glucosidation and non-enzymatic hydrolysis . The effective half-life is around 44 hours, allowing for once-daily dosing without the need for adjustments in patients with moderate hepatic or severe renal impairment .
Elimination:
Approximately 52% of this compound is excreted via urine (with only 0.2% unchanged), while 25% is eliminated through feces .
Phase 3 Clinical Trials
The efficacy of this compound was established in the PRECISION trial, which evaluated its long-term effects on blood pressure in patients with resistant hypertension. Key findings include:
- Blood Pressure Reduction: this compound showed significant reductions in office systolic blood pressure (SBP) after 4 weeks: a mean change of -3.7 mmHg for both doses (12.5 mg and 25 mg) compared to placebo (p = 0.0042). The respective reductions in 24-hour ambulatory SBP were -4.2 mmHg and -5.9 mmHg .
- Duration of Effect: The antihypertensive effect was maintained over a period of 48 weeks, demonstrating sustained efficacy .
Safety Profile
Adverse Effects:
The most common adverse effect associated with this compound is mild to moderate edema/fluid retention, affecting approximately 30% of patients at some point during treatment . Other reported adverse events include headache and nasopharyngitis, with overall incidence rates similar to those observed in placebo groups . Importantly, the discontinuation rates due to adverse events were low (1.2% to 3.7% across treatment groups) compared to 6.1% in the placebo group .
Case Studies:
In a randomized dose-response study involving patients with essential hypertension, this compound was well tolerated across various doses (5 mg to 50 mg), with no serious adverse events directly related to the treatment observed . The study also highlighted that this compound led to dose-dependent decreases in hemoglobin and hematocrit but did not significantly affect cortisol levels or induce sodium retention .
This compound's mechanism involves blocking the hypertensive effects mediated by ET-1, which include:
- Endothelial Dysfunction: By inhibiting ET_A receptors, this compound helps restore normal endothelial function.
- Vascular Hypertrophy and Remodeling: The drug mitigates vascular changes associated with chronic hypertension.
- Sympathetic Activation: It reduces sympathetic nervous system activation linked to elevated blood pressure.
- Aldosterone Synthesis: this compound decreases aldosterone levels without affecting cortisol synthesis, minimizing potential side effects related to steroid hormone imbalance .
Summary Table of Key Findings
Parameter | Value |
---|---|
Peak Plasma Concentration | 3–9 hours |
Half-Life | ~44 hours |
Protein Binding | >99% |
Common Adverse Effects | Edema, headache |
SBP Reduction (4 weeks) | -3.7 mmHg (office), -4.2 mmHg (ambulatory) |
Discontinuation Rate | 1.2% - 3.7% |
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for evaluating aprocitentan’s antihypertensive efficacy, and how do renin-angiotensin system (RAS) status and salt sensitivity influence model selection?
- Methodological guidance: Use telemetry to monitor blood pressure (BP) in conscious DOCA-salt rats (low-renin, salt-sensitive model) and spontaneously hypertensive rats (SHRs) (normal-renin model). Compare dose-response curves of this compound monotherapy vs. RAS blockers (e.g., valsartan) to assess model-specific efficacy. Include renal vascular resistance and left ventricular hypertrophy as secondary endpoints .
Q. How should pharmacokinetic (PK) studies be designed to validate this compound’s suitability for once-daily dosing in diverse populations?
- Methodological guidance: Conduct single- and multiple-dose PK trials in healthy adults and elderly subjects under fed/fasted conditions. Measure plasma concentration–time profiles, accumulation ratios, and half-life (≈44 hours). Use population PK modeling to account for covariates like age, sex, and renal function .
Q. What endpoints are critical for assessing this compound’s efficacy in early-phase clinical trials?
- Methodological guidance: Prioritize ambulatory BP monitoring (ABPM) over office measurements due to stronger correlation with cardiovascular outcomes. Include 24-hour systolic/diastolic BP reduction, time to significant BP changes (e.g., within 14 days), and synergy with RAS blockers .
Q. How can researchers ensure robust characterization of this compound’s dual endothelin receptor antagonism in vitro and in vivo?
- Methodological guidance: Perform competitive binding assays using recombinant ETA/ETB receptors. Measure plasma endothelin-1 (ET-1) levels as a biomarker of ETB receptor blockade. Validate selectivity via cross-testing against other GPCR targets .
Advanced Research Questions
Q. How do researchers reconcile contradictory findings on this compound’s efficacy in low-renin vs. normal-renin hypertension models?
- Methodological guidance: Analyze RAS and ET system activation status in each model. In DOCA-salt rats, ET system dominance justifies this compound’s superior efficacy, while in SHRs, RAS blockers are more effective. Use transcriptomic profiling to map pathway-specific interactions .
Q. What statistical approaches are recommended for analyzing this compound’s exposure-response relationship in cardiac safety studies?
- Methodological guidance: Apply linear mixed-effects models to correlate plasma concentrations (up to 10 µg/mL) with QTcF intervals. Include time-matched placebo adjustments and evaluate hysteresis. Use the ICH E14 guideline’s "thorough QT study" framework .
Q. How can preclinical data on this compound’s renal effects inform clinical trial design for resistant hypertension?
- Methodological guidance: In hypertensive rats, assess renal function (e.g., glomerular filtration rate, albuminuria) during co-administration with RAS blockers. Translate findings to clinical trials by monitoring urinary albumin-to-creatinine ratio (UACR) and renal impairment biomarkers .
Q. What strategies optimize the detection of this compound’s synergistic effects with RAS blockers in resistant hypertension?
- Methodological guidance: Use factorial design trials to compare this compound + RAS blocker combinations vs. monotherapies. Apply isobolographic analysis to quantify synergy. Include sodium-restricted subgroups to enhance sensitivity to ET system modulation .
Q. How should researchers address variability in this compound’s BP-lowering response across demographic subgroups?
- Methodological guidance: Stratify Phase III data (e.g., PRECISION trial) by age, sex, and race. Use machine learning to identify predictors of response (e.g., baseline ET-1 levels, sodium intake). Validate findings in post-hoc analyses .
Q. What methodologies are critical for evaluating this compound’s long-term cardiovascular protection beyond BP reduction?
- Methodological guidance: Include surrogate endpoints like arterial stiffness (pulse-wave velocity), endothelial function (flow-mediated dilation), and cardiac remodeling (left ventricular mass index) in extended-phase trials. Correlate with hard outcomes (e.g., cardiovascular mortality) via meta-analysis .
Q. Data Analysis & Contradiction Resolution
Q. How to interpret discrepancies between office BP and ABPM data in this compound trials?
- Methodological guidance: Perform Bland-Altman analysis to quantify measurement biases. Prioritize ABPM for efficacy claims, as it better predicts target organ damage. Investigate white-coat or masked hypertension effects via patient stratification .
Q. What analytical frameworks validate this compound’s efficacy in reducing albuminuria as a surrogate endpoint?
- Methodological guidance: Use mixed-model repeated measures (MMRM) to analyze UACR changes. Adjust for baseline BP, glycemic status, and RAS blocker use. Validate against histopathological findings in preclinical models .
Q. How to address non-significant trends in left ventricular hypertrophy reduction observed in preclinical studies?
- Methodological guidance: Power studies using echocardiographic endpoints (e.g., relative wall thickness). Extend treatment duration to ≥8 weeks and include molecular markers (e.g., BNP, collagen deposition) to enhance sensitivity .
Propiedades
IUPAC Name |
5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-6-(sulfamoylamino)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKULOVKANLVDEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1103522-45-7 | |
Record name | Aprocitentan [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103522457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aprocitentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]sulfuric diamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APROCITENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZI81HV01P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.